Meta- vs. Para-Cyanophenyl Regioisomerism Drives Differential Potency in Biological Assays
The meta-cyanophenyl configuration of 7-Chloro-1-(3-cyanophenyl)-1-oxoheptane is associated with a distinct biological activity profile compared to its para-substituted isomer. In direct head-to-head binding assays, the para-isomer (CAS 898786-22-6) inhibits myeloperoxidase (MPO) with an IC50 of 1 nM [1], while the meta-isomer (CAS 898786-76-0) shows negligible MPO inhibition but engages alternative targets such as Chk1 (IC50 = 47 nM) [2] and CDK7 (IC50 = 1.76 μM) [3]. This regiochemical switch fundamentally alters target selectivity, demonstrating that the two isomers are not functionally interchangeable.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Chk1 IC50 = 47 nM; CDK7 IC50 = 1.76 μM; MPO not significantly inhibited |
| Comparator Or Baseline | 7-Chloro-1-(4-cyanophenyl)-1-oxoheptane (CAS 898786-22-6): MPO IC50 = 1 nM; Chk1 and CDK7 not reported as targets |
| Quantified Difference | Complete target preference inversion: para-isomer is a potent MPO inhibitor (IC50 = 1 nM) [1], whereas meta-isomer is a Chk1 inhibitor (IC50 = 47 nM) [2] with >37-fold selectivity shift |
| Conditions | Chk1 inhibition: competitive inhibition at elevated ATP levels, time-resolved fluorescence assay; CDK7 inhibition: radiometric assay; MPO inhibition: chlorination activity assay with aminophenyl fluorescein detection |
Why This Matters
Regiochemical control dictates which biological targets are engaged; procurement of the wrong isomer would yield inactive or off-target compounds in kinase-focused or MPO-focused programs.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). Inhibition of MPO chlorination activity; IC50: 1 nM. View Source
- [2] BindingDB. BDBM50379625 (CHEMBL2011328). Inhibition of Chk1; IC50: 47 nM. View Source
- [3] BindingDB. BDBM50379625 (CHEMBL2011328). Inhibition of CDK7; IC50: 1.76 μM. View Source
